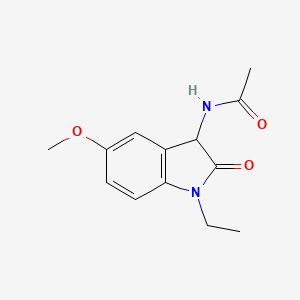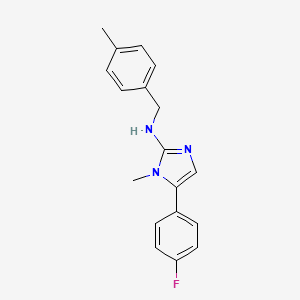![molecular formula C23H16ClF2N5OS B11565951 N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565951.png)
N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a complex organic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including chloro, fluoro, and phenyl groups, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be achieved through a one-pot catalyst-free procedure at room temperature. This method involves the reaction of dibenzoylacetylene with triazole derivatives, resulting in the formation of highly functionalized triazolothiadiazines with excellent yields . Industrial production methods may involve scaling up this procedure while ensuring the reaction conditions are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and fluoro groups in the compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a potential candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparación Con Compuestos Similares
N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can be compared with other similar compounds, such as:
- N-[7-(4-FLUOROPHENYL)-5-PHENYL-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL]ACETAMIDE
- N-(3-CHLORO-4-FLUOROPHENYL)-2-[4-(4-FLUOROPHENYL)PIPERAZINO]ACETAMIDE These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The unique combination of functional groups in N-(3-CHLORO-4-FLUOROPHENYL)-6-(4-FLUOROPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE contributes to its distinct reactivity and potential applications.
Propiedades
Fórmula molecular |
C23H16ClF2N5OS |
|---|---|
Peso molecular |
483.9 g/mol |
Nombre IUPAC |
N-(3-chloro-4-fluorophenyl)-6-(4-fluorophenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C23H16ClF2N5OS/c24-17-12-16(10-11-18(17)26)27-22(32)20-19(13-6-8-15(25)9-7-13)30-31-21(28-29-23(31)33-20)14-4-2-1-3-5-14/h1-12,19-20,30H,(H,27,32) |
Clave InChI |
VDRMRNFMRCLZNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C3N2NC(C(S3)C(=O)NC4=CC(=C(C=C4)F)Cl)C5=CC=C(C=C5)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B11565868.png)
![2-Amino-6-(hydroxymethyl)-8-oxo-4-{4-[(trifluoromethyl)sulfanyl]phenyl}-4,8-dihydropyrano[3,2-b]pyran-3-carbonitrile](/img/structure/B11565874.png)

![2-[(4-methylphenyl)amino]-N'-{(1E,2E)-2-methyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-ylidene}acetohydrazide (non-preferred name)](/img/structure/B11565881.png)
![(2E)-3-[5-(3-chloro-4-methylphenyl)furan-2-yl]-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide](/img/structure/B11565883.png)

![4-[(E)-(2-{[(3-cyano-4,6-dimethylpyridin-2-yl)oxy]acetyl}hydrazinylidene)methyl]phenyl 3-methylbenzoate](/img/structure/B11565905.png)
![2-(2-methylphenoxy)-N-[3-(phenylsulfonyl)-5-(pyridin-2-ylsulfanyl)phenyl]acetamide](/img/structure/B11565907.png)
![3-(3-bromophenoxy)-N'-[(E)-naphthalen-2-ylmethylidene]propanehydrazide](/img/structure/B11565909.png)
![N-({N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]hydrazinecarbonyl}methyl)-N-[4-(propan-2-YL)phenyl]benzenesulfonamide](/img/structure/B11565914.png)


![N'-[(E)-[5-(4-Chlorophenyl)furan-2-YL]methylidene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B11565946.png)
![N-(4-methoxyphenyl)-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565965.png)
